Cas no 36601-73-7 (2-Methoxycarbonylcyclopent-2-enone)
2-Methoxycarbonylcyclopent-2-enone Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopentene-1-carboxylicacid, 5-oxo-, methyl ester
- 1-Cyclopentene-1-carboxylicacid,5-oxo-,methylester(9CI)
- 2-carbomethoxy-2-cyclopenten-1-one
- 2-carbomethoxycyclopent-2-en-1-one
- 2-methoxycarbonyl-2-cyclopenten-1-one
- 2-methoxycarbonylcyclopent-2-en-1-one
- 2-methoxycarbonylcyclopent-2-enone
- 5-Oxo-cyclooctancarbonsaeure-methylester
- Cyclooctanecarboxylic acid,5-oxo-,methyl ester
- methyl 3-oxo-cyclooctane-1-carboxylate
- methyl 5-oxocyclooctane carboxylate
- methyl 5-oxocyclopent-1-enecarboxylate
- methyl cyclopent-2-enone-2-carboxylate
- Methyl 5-oxocyclopentene-1-carboxylate
- SCHEMBL8569125
- 36601-73-7
- 2-Methoxycarbonylcyclopent-2-enone
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- Inchi: 1S/C7H8O3/c1-10-7(9)5-3-2-4-6(5)8/h3H,2,4H2,1H3
- InChI Key: QBYLSTQGSZWFSK-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)OC)=CCC1
Computed Properties
- Exact Mass: 140.04700
- Monoisotopic Mass: 140.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 0.44870
2-Methoxycarbonylcyclopent-2-enone Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Methoxycarbonylcyclopent-2-enone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M366010-0.5mg |
2-Methoxycarbonylcyclopent-2-enone |
36601-73-7 | 0.5mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M366010-1mg |
2-Methoxycarbonylcyclopent-2-enone |
36601-73-7 | 1mg |
$477.00 | 2023-05-17 | ||
| TRC | M366010-2.5mg |
2-Methoxycarbonylcyclopent-2-enone |
36601-73-7 | 2.5mg |
$ 1200.00 | 2023-09-06 | ||
| TRC | M366010-5mg |
2-Methoxycarbonylcyclopent-2-enone |
36601-73-7 | 5mg |
$1969.00 | 2023-05-17 | ||
| TRC | M366010-.5mg |
2-Methoxycarbonylcyclopent-2-enone |
36601-73-7 | 5mg |
$259.00 | 2023-05-17 |
2-Methoxycarbonylcyclopent-2-enone Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Methoxycarbonylcyclopent-2-enone
Introduction to 2-Methoxycarbonylcyclopent-2-enone (CAS No. 36601-73-7)
2-Methoxycarbonylcyclopent-2-enone, also known by its CAS number 36601-73-7, is a cyclic compound with a unique structure and diverse applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound features a cyclopentenone ring with a methoxycarbonyl substituent, making it an interesting molecule for various chemical transformations and biological studies.
The molecular formula of 2-Methoxycarbonylcyclopent-2-enone is C7H8O3, and its molecular weight is 140.14 g/mol. The compound is characterized by its strong carbonyl absorption in the infrared spectrum and its distinct NMR signals, which facilitate its identification and purity assessment. These spectroscopic properties are crucial for quality control in both research and industrial settings.
In the realm of organic synthesis, 2-Methoxycarbonylcyclopent-2-enone serves as a valuable building block for the construction of complex molecules. Its reactivity is primarily centered around the carbonyl group and the methoxycarbonyl substituent, which can undergo various reactions such as nucleophilic addition, Michael addition, and esterification. These reactions enable the synthesis of a wide range of derivatives, many of which have potential applications in pharmaceuticals, agrochemicals, and fine chemicals.
Recent studies have highlighted the biological activities of 2-Methoxycarbonylcyclopent-2-enone. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit significant anti-inflammatory and anti-cancer properties. The cyclopentenone ring and the methoxycarbonyl group contribute to the molecule's ability to interact with specific biological targets, such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
In the context of drug discovery, 2-Methoxycarbonylcyclopent-2-enone has been used as a lead compound for the development of novel therapeutic agents. Its structural features make it an attractive candidate for optimization through medicinal chemistry approaches. By modifying the substituents on the cyclopentenone ring or introducing additional functional groups, researchers can enhance the potency and selectivity of the resulting compounds. This has led to the identification of several promising drug candidates that are currently undergoing preclinical evaluation.
Beyond its applications in pharmaceutical research, 2-Methoxycarbonylcyclopent-2-enone has also found use in materials science. Its ability to undergo polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. These polymers have potential applications in areas such as coatings, adhesives, and electronic materials. The tunability of their properties through molecular design offers exciting opportunities for developing advanced materials with enhanced performance characteristics.
The synthesis of 2-Methoxycarbonylcyclopent-2-enone can be achieved through various routes, including cycloaddition reactions and ring-closing metathesis. One common method involves the reaction of methyl acrylate with cyclopentadiene followed by dehydration to form the desired product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale preparation and industrial production.
In terms of safety and handling, it is important to note that while 2-Methoxycarbonylcyclopent-2-enone is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
In conclusion, 2-Methoxycarbonylcyclopent-2-enone (CAS No. 36601-73-7) is a versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity profile make it an important molecule for both academic research and industrial development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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